

Techniques for Assessing Buparlisib Efficacy in Xenografts: Application Notes and Protocols

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Compound of Interest

Compound Name: *Buparlisib*

Cat. No.: *B1683897*

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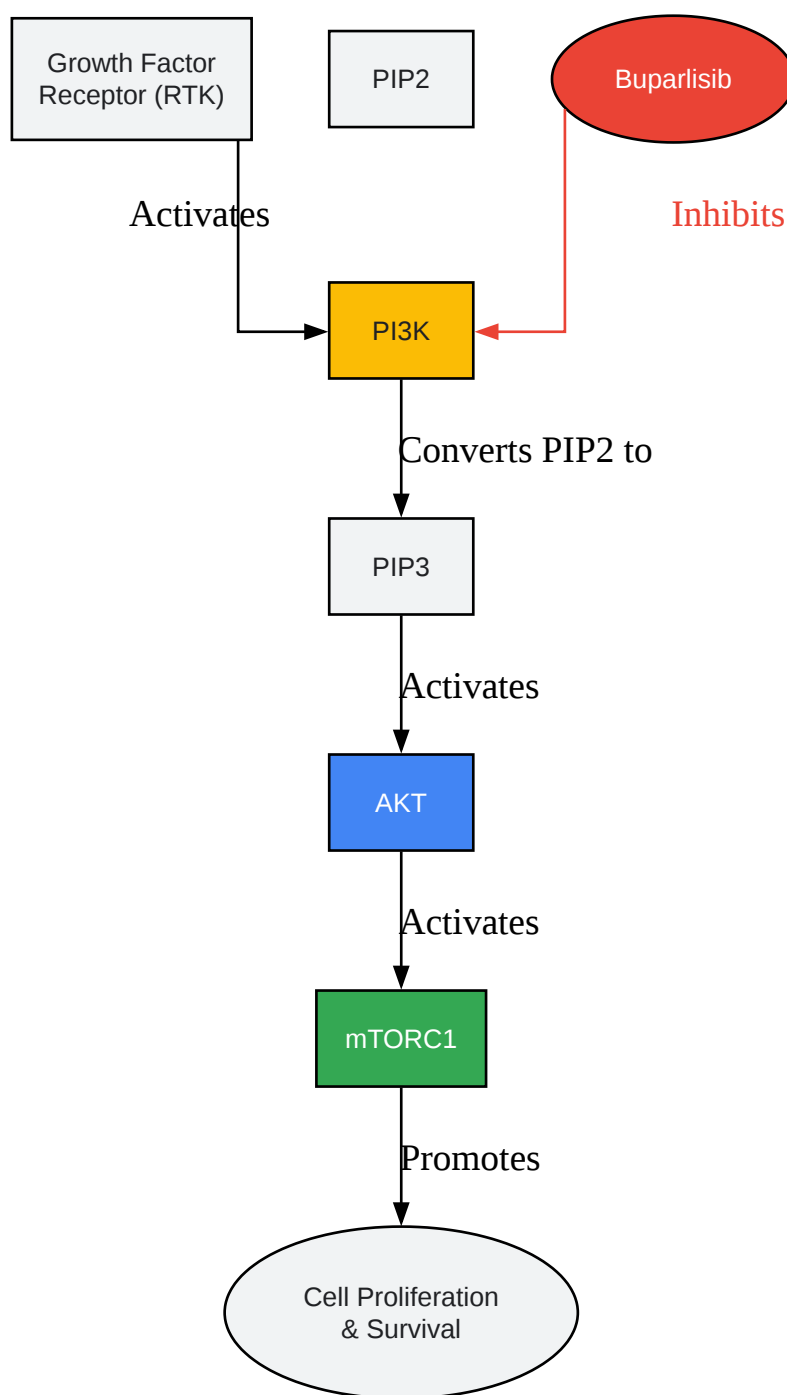
Introduction

Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical evaluation of **Buparlisib**'s anti-tumor activity in xenograft models is a critical step in its development. This document provides detailed application notes and protocols for assessing the efficacy of **Buparlisib** in xenograft models, focusing on data presentation, experimental methodologies, and visualization of key pathways and workflows.

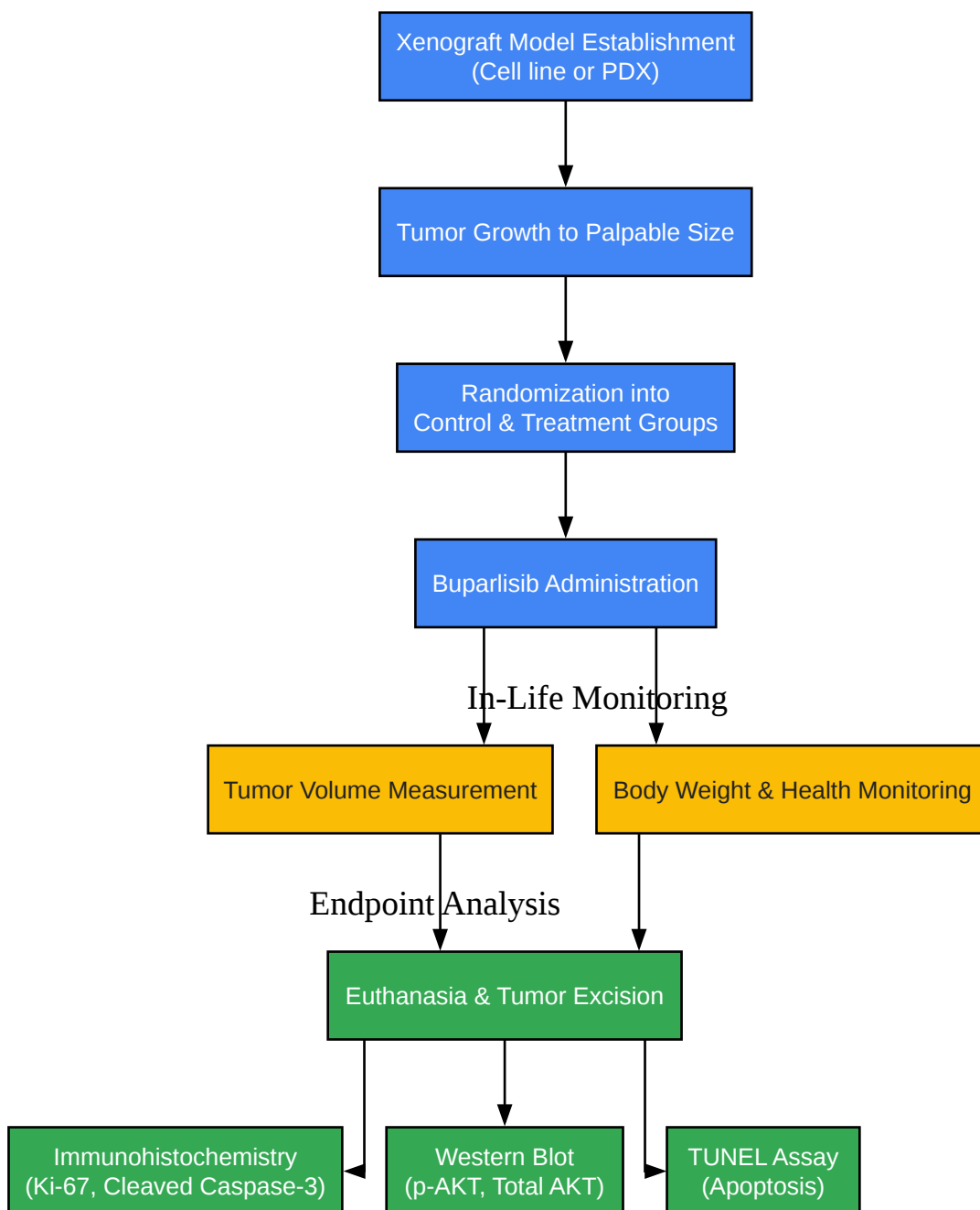
Buparlisib functions by competitively binding to the ATP-binding pocket of all class I PI3K isoforms (α , β , δ , and γ), thereby inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This leads to reduced activation of downstream effectors like AKT and mTOR, ultimately resulting in the inhibition of tumor cell growth, proliferation, and survival.[1][3]

Key Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. **Buparlisib**'s mechanism of action is centered on the inhibition of this pathway.



Model Establishment & Treatment



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References

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